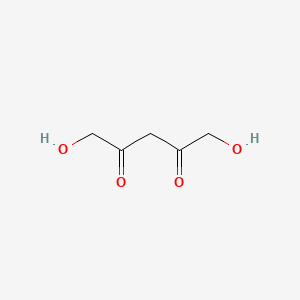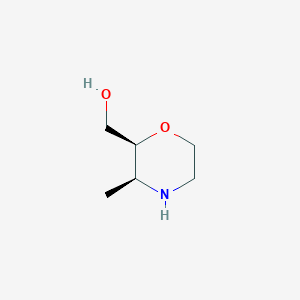
((2S,3S)-3-Methylmorpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3S)-3-Methylmorpholin-2-yl)methanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a morpholine ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is defined by the (2S,3S) configuration, which plays a crucial role in its reactivity and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-3-Methylmorpholin-2-yl)methanol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a 2-chloro-β-ketoester, using carbonyl reductase enzymes. This method is environmentally friendly and offers high stereoselectivity and yield . Another method involves the use of Grignard reagents and subsequent reduction steps to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound typically involves the use of engineered bacteria containing specific enzymes that catalyze the reduction of precursor compounds. This biotechnological approach is advantageous due to its scalability, high yield, and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
((2S,3S)-3-Methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
((2S,3S)-3-Methylmorpholin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry
Wirkmechanismus
The mechanism of action of ((2S,3S)-3-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. The hydroxymethyl group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex and modulating the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylmorpholin-2-yl)methanol: This compound has a different stereochemistry, which affects its reactivity and biological interactions.
(2S,3S)-3-Phenylmorpholin-2-yl)methanol: The phenyl group introduces additional aromatic interactions, making it useful in different applications.
(2S,3S)-3-Hydroxymorpholin-2-yl)methanol: The hydroxyl group at the 3-position provides different reactivity and solubility properties
Uniqueness
((2S,3S)-3-Methylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
[(2S,3S)-3-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-6(4-8)9-3-2-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
AMBFILXDPRZVFS-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1[C@H](OCCN1)CO |
Kanonische SMILES |
CC1C(OCCN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)
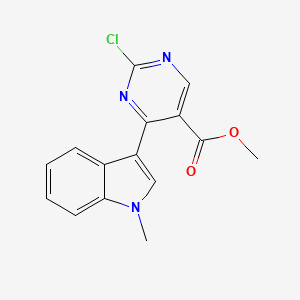
![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)
![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)
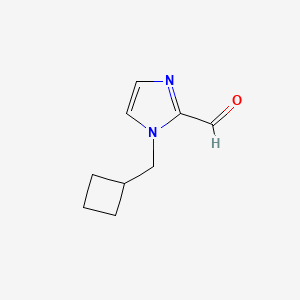

![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)
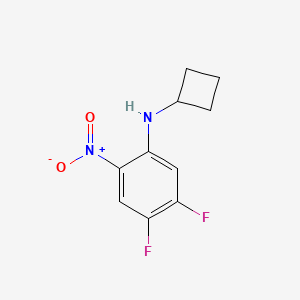

![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)
